Suricainide maleate
Overview
Description
Suricainide maleate is a chemical compound with the molecular formula C18H31N3O3S.C4H4O4. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a maleate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of suricainide maleate involves several steps, starting with the preparation of the core structure, followed by the introduction of the maleate group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustments to maintain the quality and yield of the compound. Common techniques include crystallization and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Suricainide maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Suricainide maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of suricainide maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and targets involved in its mechanism of action.
Comparison with Similar Compounds
Suricainide maleate can be compared with other similar compounds, such as:
Flupirtine maleate: Both compounds contain a maleate moiety and are studied for their potential therapeutic applications.
Trimebutine maleate: Similar in structure, trimebutine maleate is used as an antispasmodic drug.
Asenapine maleate: Another compound with a maleate group, used as an antipsychotic agent.
Uniqueness: this compound is unique due to its specific structure and the range of applications it offers in various scientific fields. Its potential therapeutic uses and the ability to undergo diverse chemical reactions make it a valuable compound for research and development.
Properties
CAS No. |
85053-47-0 |
---|---|
Molecular Formula |
C22H35N3O7S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C18H31N3O3S.C4H4O4/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17;5-3(6)1-2-4(7)8/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
CMKAKNPPMGLPRW-BTJKTKAUSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
96436-73-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(N'-(2-diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl)urea butanedioate AHR 10718 AHR-10718 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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